![molecular formula C17H15F3N4O4 B12803125 1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 78070-19-6](/img/structure/B12803125.png)
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a piperazine ring substituted with a 2,4-dinitrophenyl group and a 3-(trifluoromethyl)phenyl group, making it a subject of study in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with 2,4-dinitrochlorobenzene and 3-(trifluoromethyl)benzyl chloride under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and trifluoromethyl derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(2,4-Dinitrophenyl)piperazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-[3-(Trifluoromethyl)phenyl]piperazine: Lacks the dinitrophenyl group, affecting its reactivity and applications.
1-(2,4-Dinitrophenyl)-4-phenylpiperazine:
The presence of both the 2,4-dinitrophenyl and 3-(trifluoromethyl)phenyl groups in this compound makes it unique and valuable for specific applications in research and industry.
Propiedades
Número CAS |
78070-19-6 |
|---|---|
Fórmula molecular |
C17H15F3N4O4 |
Peso molecular |
396.32 g/mol |
Nombre IUPAC |
1-(2,4-dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C17H15F3N4O4/c18-17(19,20)12-2-1-3-13(10-12)21-6-8-22(9-7-21)15-5-4-14(23(25)26)11-16(15)24(27)28/h1-5,10-11H,6-9H2 |
Clave InChI |
LXVGWGHRZBJQMX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



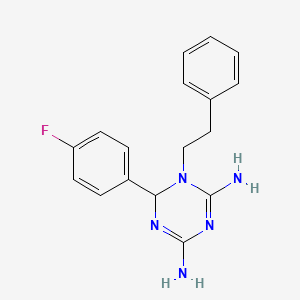
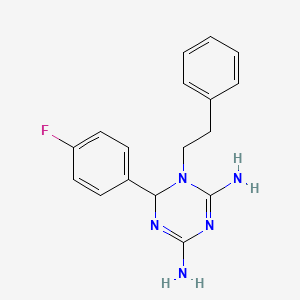

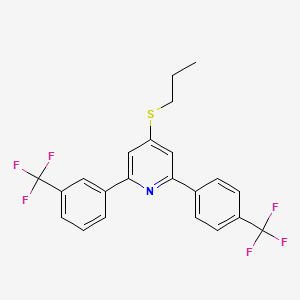



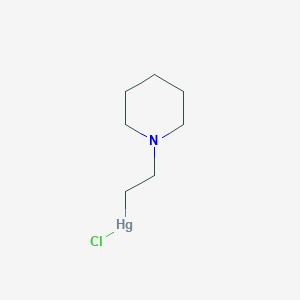
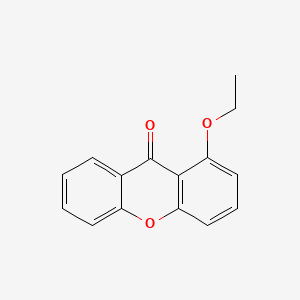

![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)

